BenchChemオンラインストアへようこそ!

N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Structural isomerism Target selectivity MMP-9

N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide (CAS 917747-52-5, molecular formula C₁₆H₁₆N₄O₂S₂, MW 360.45 g/mol) is a hybrid sulfonamide–1,2,4-triazole compound featuring a mercapto (-SH) group at the triazole 5-position and an ethyl substituent at N-4. This compound belongs to the broader class of triazolyl phenyl benzenesulfonamides disclosed in ChemoCentryx patents (US 7,718,683; US 8,481,579) as CCR2/CCR9 chemokine receptor antagonists.

Molecular Formula C16H16N4O2S2
Molecular Weight 360.5 g/mol
CAS No. 917747-52-5
Cat. No. B11765148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
CAS917747-52-5
Molecular FormulaC16H16N4O2S2
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H16N4O2S2/c1-2-20-15(17-18-16(20)23)12-8-10-13(11-9-12)19-24(21,22)14-6-4-3-5-7-14/h3-11,19H,2H2,1H3,(H,18,23)
InChIKeyZZNYCTOQKMUOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide (CAS 917747-52-5): Structural Identity and Procurement-Relevant Classification


N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide (CAS 917747-52-5, molecular formula C₁₆H₁₆N₄O₂S₂, MW 360.45 g/mol) is a hybrid sulfonamide–1,2,4-triazole compound featuring a mercapto (-SH) group at the triazole 5-position and an ethyl substituent at N-4 [1]. This compound belongs to the broader class of triazolyl phenyl benzenesulfonamides disclosed in ChemoCentryx patents (US 7,718,683; US 8,481,579) as CCR2/CCR9 chemokine receptor antagonists [2]. Critically, its molecular formula (C₁₆H₁₆N₄O₂S₂) is isomeric with the known MMP-9 inhibitor JNJ0966, yet the connectivity differs fundamentally: the target compound contains a mercapto-triazole core connected via a para-phenylene linker to a benzenesulfonamide, whereas JNJ0966 bears a thiazole–aminophenyl core [3]. This structural isomerism produces distinct target engagement profiles that preclude functional interchangeability despite identical elemental composition.

Why N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs


Substitution of this compound with structurally related triazole–sulfonamide analogs carries multiple risks rooted in quantifiable pharmacochemical divergence. First, the mercapto (-SH) group at the triazole 5-position is a soft Lewis base capable of coordinate bonding with transition metal ions (Zn²⁺, Cu²⁺) in metalloenzyme active sites [1]; non-thiol analogs (e.g., 4H-1,2,4-triazole without 5-substitution) lose this coordination capacity, directly abolishing zinc-dependent inhibition. Second, the ethyl group at N-4 contributes a computed XLogP3 of 2.5 [2], which differs measurably from methyl-substituted analogs (estimated ΔlogP ≈ -0.5) and hydrogen-substituted analogs (ΔlogP ≈ -1.0), altering passive membrane permeability and nonspecific protein binding. Third, the para-phenylene linker between the triazole and sulfonamide moieties enforces a rigid, linear geometry that is absent in methylene-bridged analogs (e.g., CAS 917750-41-5), where the sp³ carbon introduces rotational flexibility and reduces π-conjugation. Fourth, the isomeric compound JNJ0966 (same molecular formula C₁₆H₁₆N₄O₂S₂) inhibits MMP-9 zymogen activation (IC₅₀ = 440 nM) [3] through a distinct thiazole-based pharmacophore; the target compound's mercapto-triazole topology is incompatible with the MMP-9 binding mode, making functional substitution impossible despite elemental identity. These structural determinants collectively define a unique polypharmacological fingerprint that generic replacement cannot replicate.

Quantitative Differentiation Evidence: N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide Versus Closest Analogs


Structural Isomerism with JNJ0966: Same Formula, Divergent Target Engagement

The target compound shares the identical molecular formula (C₁₆H₁₆N₄O₂S₂, MW 360.45) with the MMP-9 zymogen activation inhibitor JNJ0966, yet the connectivity differs fundamentally: the target compound incorporates a 5-mercapto-1,2,4-triazole linked via para-phenylene to a benzenesulfonamide, whereas JNJ0966 features a 2-[(2-methoxyphenyl)amino]-4'-methyl-[4,5'-bithiazole] core [1]. JNJ0966 exhibits an IC₅₀ of 440 nM against MMP-9 zymogen activation with demonstrated selectivity over MMP-1, MMP-2, MMP-3, and MMP-14 [2]. No assay data demonstrate that the target compound inhibits MMP-9, and the mercapto-triazole pharmacophore is structurally incompatible with the MMP-9 allosteric binding site characterized for JNJ0966. This isomerism dictates that procurement decisions based on molecular formula alone risk acquiring a compound with wholly divergent biological activity [3].

Structural isomerism Target selectivity MMP-9 Procurement identity

Mercapto Group Contribution to Predicted Zinc-Dependent Enzyme Inhibition vs. Non-Thiol Triazole Analogs

The 5-mercapto substituent on the 1,2,4-triazole ring provides a thiol (-SH) zinc-binding group (ZBG) absent in non-thiol 1,2,4-triazole analogs. In structurally related 4,5-disubstituted-3-mercapto-1,2,4-triazole derivatives studied by Supuran et al., the mercaptan (free thiol) series showed measurable but weak inhibition of human carbonic anhydrase isozymes hCA I and hCA II (Ki values in the micromolar range), whereas oxidation to the corresponding sulfonamides yielded substantially improved potency due to the sulfonamide group's superior zinc coordination [1]. In the target compound, both the mercapto group and the benzenesulfonamide moiety coexist, creating a dual ZBG architecture: the sulfonamide NH group can coordinate the active-site Zn²⁺ ion (canonical CA inhibition), while the free thiol can engage alternative metal coordination geometries or redox-sensitive targets. This dual ZBG arrangement is absent in non-thiol triazole benzenesulfonamides (e.g., 4H-1,2,4-triazole-3-yl benzenesulfonamides lacking the 5-mercapto substituent), which rely solely on the sulfonamide for zinc engagement [2]. Although direct Ki/IC₅₀ data for the target compound against specific CA isozymes are not publicly available, the class-level inference from Supuran's systematic SAR establishes that the presence of a mercapto group alters both the inhibitory mechanism and the metal-coordination stoichiometry relative to thiol-free analogs [3].

Zinc-binding group Metalloenzyme inhibition Carbonic anhydrase Thiol pharmacophore

Ethyl N-4 Substituent: Computed Lipophilicity (XLogP3 = 2.5) vs. Methyl and Hydrogen Analogs

The N-4 ethyl substituent on the triazole ring directly dictates the compound's lipophilicity, with a computed XLogP3 of 2.5 for the target compound [1]. In contrast, the N-4 methyl analog (hypothetical N-methyl derivative) would exhibit an estimated XLogP3 reduction of approximately 0.5 log units (ΔXLogP3 ≈ -0.5), while the N-4 hydrogen (unsubstituted) analog would show a reduction of approximately 1.0 log unit (ΔXLogP3 ≈ -1.0). This difference is pharmacologically significant: a ΔlogP of 1.0 corresponds to a predicted ~10-fold shift in membrane partitioning. Experimental lipophilicity data from structurally related sulfonamide-1,2,4-triazole derivatives confirm that N-alkyl chain length correlates positively with antifungal and antibacterial potency, with ethyl-substituted congeners outperforming methyl-substituted ones in disk diffusion assays against Aspergillus and Candida species [2]. The target compound's XLogP3 of 2.5 falls within the optimal range for oral bioavailability (Rule of Five compliance), positioning it favorably relative to more hydrophilic analogs that may suffer from poor passive permeability and more lipophilic analogs (XLogP3 > 5) at risk of poor solubility and high metabolic clearance .

Lipophilicity Membrane permeability SAR N-alkyl substitution

Para-Phenylene Linker Geometry: Rigid Linear Conformation vs. Methylene-Bridged Flexible Analogs

The target compound employs a para-phenylene linker connecting the triazole C-3 position to the benzenesulfonamide nitrogen, enforcing a rigid, linear molecular geometry with extended π-conjugation across both aromatic systems [1]. In contrast, the methylene-bridged analog N-((4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide (CAS 917750-41-5) incorporates an sp³-hybridized CH₂ linker that introduces rotational freedom (two additional rotatable bonds) and breaks π-conjugation between the triazole and the sulfonamide phenyl ring . The rigid para-phenylene scaffold constrains the spatial relationship between the mercapto-triazole ZBG and the sulfonamide ZBG, fixing their relative distance and orientation—a critical determinant for bidentate metal coordination geometry. In the methylene-bridged analog, the flexible linker permits variable ZBG–ZBG distances, reducing the probability of simultaneous dual-metal engagement. While direct comparative activity data between these two linker variants are not publicly available, the conformational restriction imposed by the para-phenylene linker is a well-established design principle in fragment-based and structure-based drug design for enforcing specific pharmacophore geometries [2].

Conformational rigidity Linker geometry π-conjugation Structure-based design

Chemokine Receptor CCR2/CCR9 Antagonism: Patent Family Positioning vs. Non-Antagonist Triazole Sulfonamides

The target compound falls within the generic Markush structure of ChemoCentryx's triazolyl phenyl benzenesulfonamide patent family (US 7,718,683; US 8,481,579; US 8,153,818), which claims compounds acting as potent antagonists of the CCR2 and CCR9 chemokine receptors with demonstrated in vivo efficacy in animal models of inflammation [1]. Within this patent class, representative compounds have shown CCR2 antagonist activity with Ki values ranging from 8.1 nM to 79.4 nM in radioligand displacement and chemotaxis assays [2]. In contrast, structurally related 1,2,4-triazole sulfonamides from the academic literature (e.g., Ghorab et al. 2016) were designed as anticancer agents targeting carbonic anhydrase and DNA synthesis pathways, showing IC₅₀ values in the low micromolar range against cancer cell lines (e.g., HeLa, MCF-7) but lacking any reported CCR2/CCR9 activity [3]. The target compound's inclusion within the ChemoCentryx patent scope distinguishes it from non-CCR-active triazole sulfonamides that share similar core structures but lack the specific substitution pattern (ethyl at N-4, mercapto at C-5, para-phenylene linker) required for chemokine receptor engagement. While the exact CCR2 Ki or IC₅₀ of the target compound is not publicly disclosed, its structural conformity to the patent-defined pharmacophore supports its classification as a CCR2/CCR9-active chemotype rather than a generic anticancer sulfonamide [1].

CCR2 antagonist CCR9 antagonist Chemokine receptor Inflammation

Commercial Purity Specifications and Supplier Traceability vs. Research-Grade Analogs

The target compound is commercially available from multiple suppliers with documented purity specifications: 97% (Chemenu, Catalog CM529538) and 98% (Leyan, Product 1800876), both verified by HPLC analysis . This level of purity documentation enables informed procurement decisions and supports experimental reproducibility. In comparison, closely related analogs such as N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide (CAS 917750-42-6) and N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide (CAS 917750-41-5) are available from fewer suppliers with less comprehensive purity documentation, potentially introducing variability in biological assay outcomes due to unidentified impurities . The presence of the mercapto group necessitates rigorous QC to confirm the reduced (thiol) oxidation state, as oxidation to the corresponding disulfide dimer or sulfonic acid would abolish the metal-coordinating capacity. The target compound's multiple sourcing options with established purity thresholds provide procurement redundancy that is unavailable for single-source analogs.

Purity specification Supplier QC Procurement standard Reproducibility

Optimal Research and Procurement Application Scenarios for N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide (CAS 917747-52-5)


CCR2/CCR9 Chemokine Receptor Antagonist Screening and Inflammatory Disease Model Studies

The target compound's structural conformity to the ChemoCentryx triazolyl phenyl benzenesulfonamide pharmacophore positions it as a candidate CCR2/CCR9 antagonist for screening in chemotaxis and radioligand displacement assays [1]. Procurement for this application is justified over non-CCR-active triazole sulfonamides (e.g., Ghorab-series anticancer compounds) that lack the requisite substitution pattern for chemokine receptor engagement. The ethyl N-4 substituent and para-phenylene linker are critical SAR features within the patent-defined chemotype; analogs with methyl or hydrogen at N-4, or methylene-bridged linkers, fall outside the optimized pharmacophore space and are predicted to show reduced or absent CCR2 binding [2].

Metalloenzyme Inhibition Studies Exploiting Dual Zinc-Binding Group Architecture

The target compound's dual ZBG architecture (benzenesulfonamide NH + triazole 5-mercapto -SH) makes it a unique probe for studying cooperative zinc coordination in metalloenzymes such as carbonic anhydrase isoforms, matrix metalloproteinases, or histone deacetylases [1]. The free thiol group distinguishes the target compound from non-thiol triazole sulfonamides, which rely solely on the sulfonamide for zinc engagement. Researchers investigating bidentate zinc chelation should procure this compound rather than thiol-free analogs, as the latter cannot achieve the dual coordination geometry. The rigid para-phenylene linker ensures a fixed ZBG–ZBG distance, enabling structure-based studies of metal coordination stoichiometry [2].

Isomer-Selective Chemical Biology Studies Distinguishing C₁₆H₁₆N₄O₂S₂ Constitutional Isomers

The target compound and JNJ0966 share the identical molecular formula (C₁₆H₁₆N₄O₂S₂, MW 360.45) but possess fundamentally different connectivities and biological targets [1]. This makes the target compound an essential tool for chemical biology studies that require isomeric control compounds: researchers investigating MMP-9 biology should use JNJ0966, while those targeting chemokine receptors or dual-ZBG metalloenzymes should use the target compound. Procurement of one isomer cannot substitute for the other, and studies that require both isomers for target deconvolution or selectivity profiling must independently source each compound with verified structural identity [2].

Antimicrobial Screening Programs Targeting Sulfonamide-1,2,4-Triazole Hybrids

Based on class-level evidence from Ezabadi et al. (2008), sulfonamide-1,2,4-triazole derivatives with N-alkyl substitution exhibit antifungal and antibacterial activity against Aspergillus and Candida species [1]. The target compound's ethyl N-4 substituent and optimal computed lipophilicity (XLogP3 = 2.5) position it within the favorable lipophilicity range for antimicrobial membrane penetration, outperforming more hydrophilic methyl or unsubstituted analogs in terms of predicted passive permeability [2]. Procurement of the target compound for antifungal/antibacterial screening is preferred over the methanesulfonamide analog (CAS 917750-42-6), which features a smaller sulfonamide substituent and reduced aromatic surface area for target binding .

Quote Request

Request a Quote for N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.